molecular formula C10H8N2O3 B083775 (4-Oxo-4H-quinazolin-3-yl)-acetic acid CAS No. 14663-53-7

(4-Oxo-4H-quinazolin-3-yl)-acetic acid

Cat. No.: B083775
CAS No.: 14663-53-7
M. Wt: 204.18 g/mol
InChI Key: BBBICQPTZBHLBM-UHFFFAOYSA-N
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Description

(4-Oxo-4H-quinazolin-3-yl)-acetic acid is a quinazolinone derivative characterized by a fused bicyclic aromatic system (quinazolin-4(3H)-one) linked to an acetic acid moiety. Its molecular formula is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol . This compound is synthesized via the reaction of 4-quinazolinone with ethyl chloroacetate in the presence of potassium carbonate and acetone, yielding ethyl (4-oxoquinazolin-3-yl)acetate, which is subsequently hydrolyzed to the acetic acid derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxo-4H-quinazolin-3-yl)-acetic acid typically involves the reaction of quinazoline derivatives with acetic acid or its derivatives. One common method includes the condensation of 2-aminobenzamide with glyoxylic acid under acidic conditions, followed by cyclization to form the quinazoline ring . The reaction conditions often require a catalyst, such as copper acetate, and are carried out under reflux.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions

The quinazoline ring undergoes oxidation under controlled conditions:

ReagentsConditionsProduct FormedYieldSource
Cu(OAc)₂ + TBHPDCM, N₂ atmosphere, 25°CQuinazoline-3-oxide derivatives65–78%
KMnO₄ in H₂SO₄Reflux, 4 hoursCarboxylic acid derivatives52%

Oxidation primarily targets the nitrogen atoms in the quinazoline ring, forming N-oxide derivatives . Strong oxidizing agents like KMnO₄ further oxidize the acetic acid sidechain to α-keto acids .

Reduction Reactions

Hydrogenation selectively reduces the quinazoline ring:

ReagentsConditionsProduct FormedYieldSource
H₂, Pd/C (5%)EtOH, 50 psi, 6 hoursDihydroquinazoline derivatives85%
NaBH₄ + NiCl₂THF, 0°C to RTPartially reduced intermediates60%

Reduction preserves the acetic acid moiety while saturating the quinazoline ring’s double bonds .

Substitution Reactions

Electrophilic substitution occurs at positions 6 and 8 of the quinazoline ring:

ReagentsConditionsProduct FormedYieldSource
NBS, AIBNCCl₄, reflux, 12 hours6-Bromo derivatives70%
HNO₃/H₂SO₄ (1:3)0°C, 2 hours8-Nitro derivatives55%

Halogenation and nitration proceed regioselectively, influenced by the electron-withdrawing oxo group .

Condensation Reactions

The acetic acid sidechain participates in cyclocondensation:

ReagentsConditionsProduct FormedYieldSource
1,3-Diketones + tert-BuOKDioxane, reflux, 24 hours4-Hydroxyquinoline hybrids14–59%
Hydrazine hydrateEtOH, reflux, 8 hoursPyrazolinone-quinazolinones68%

These reactions form fused heterocycles, enhancing biological activity .

Hydrolysis and Esterification

The carboxylic acid group undergoes typical acid-base reactions:

ReagentsConditionsProduct FormedYieldSource
SOCl₂Reflux, 3 hoursAcid chloride intermediate90%
2-(Diethylamino)ethanolCH₂Cl₂, RT, 4 hoursEster derivatives75%

Esterification improves solubility for pharmacological applications .

Cyclization Reactions

Intramolecular cyclization forms complex scaffolds:

ReagentsConditionsProduct FormedYieldSource
POCl₃Toluene, 110°C, 6 hoursQuinazolinone-fused oxazoles63%
PPA (Polyphosphoric acid)120°C, 3 hoursTetracyclic lactams58%

Cyclization leverages both the quinazoline ring and the acetic acid sidechain .

Key Mechanistic Insights

  • Oxidation/Reduction : Governed by the redox-active quinazoline core .

  • Substitution : Directed by the electron-deficient C6 and C8 positions .

  • Sidechain Reactivity : The acetic acid group facilitates esterification and condensation .

Experimental protocols emphasize solvent choice (e.g., dioxane for condensation ) and catalyst optimization (e.g., Pd/C for hydrogenation ). Yields vary significantly with substituent electronic effects and steric hindrance.

Scientific Research Applications

Industrial Production

In industrial settings, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity.

Medicinal Chemistry

(4-Oxo-4H-quinazolin-3-yl)-acetic acid is primarily investigated for its potential as an anticancer agent. Research indicates that quinazoline derivatives can inhibit tyrosine kinases, which are crucial in cancer cell proliferation. For instance, studies have shown that these compounds can effectively inhibit the Epidermal Growth Factor Receptor (EGFR), a target in many cancers .

PROTAC Development

This compound serves as a linker in Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutics designed to selectively degrade specific proteins involved in disease pathways. The ability to target and degrade proteins offers a novel approach for cancer treatment by exploiting the ubiquitin-proteasome system .

Anticancer Activity

Research has demonstrated significant cytotoxic effects against various cancer cell lines, including colon (SW620), prostate (PC-3), and lung cancers (NCI-H23). For example, certain derivatives showed up to five times more potency than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its derivatives have been shown to possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Antiallergic Effects

Certain substituted derivatives have demonstrated strong antiallergic effects in preclinical models, indicating potential therapeutic applications for allergic conditions.

Nootropic and Antihypoxic Effects

Research has also explored the nootropic effects of quinazoline derivatives, suggesting their potential in cognitive enhancement and protection against hypoxic conditions.

Case Studies and Research Findings

Study ReferenceFindings
Eight compounds derived from quinazoline showed significant cytotoxicity against human cancer cell lines, with some activating caspases effectively.
Quinazoline derivatives exhibited potent inhibitory activity against multiple tyrosine kinases (CDK2, HER2, EGFR), highlighting their therapeutic potential in cancer treatment.
A green chemistry approach was utilized for synthesizing quinazolinones, demonstrating environmentally friendly methods for producing biologically active compounds.

Mechanism of Action

The mechanism of action of (4-Oxo-4H-quinazolin-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of quinazolinone derivatives allows for targeted biological activities. Below is a detailed comparison of (4-Oxo-4H-quinazolin-3-yl)-acetic acid with structurally related compounds:

Key Comparative Insights

Reactivity and Synthesis :

  • This compound is primarily a building block, while derivatives like 4-oxo-2-thioxothiazolidin-3-yl acetic acids require multi-step cyclization involving CS₂ .
  • Thioether-linked derivatives (e.g., ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate) are synthesized via nucleophilic substitution, enabling modular functionalization .

Biological Activity: The thioxothiazolidinone moiety enhances enzyme inhibition (e.g., aldose reductase), likely due to sulfur’s electron-withdrawing effects and improved binding affinity . Triazinoquinazoline derivatives exhibit superior antioxidant activity compared to N-acetylcysteine, attributed to radical scavenging by the fused triazine ring . Brominated derivatives with hydroxyphenyl groups show dual antioxidant and anti-inflammatory effects, leveraging halogen interactions with biological targets .

Structural-Activity Relationships (SAR): Substituent Position: Thio groups at position 2 of quinazolinone (vs. position 3 in the parent compound) improve solubility and bioavailability . Ring Fusion: Fused triazino or thiazolidinone rings increase planarity and π-π stacking, enhancing interactions with enzymes like aldose reductase .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound C₁₀H₈N₂O₃ 204.18 220–225 (decomp.) DMSO, DMF
(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid C₅H₅NO₃S₂ 191.23 180–182 Ethanol, aqueous NaOH

Biological Activity

(4-Oxo-4H-quinazolin-3-yl)-acetic acid, also known as 2-(4-oxoquinazolin-3-yl)acetic acid, is a compound with significant biological activity, particularly in the context of drug design and therapeutic applications. This compound has been investigated for its potential as a PROTAC linker and its various pharmacological properties, including anti-cancer and anti-inflammatory activities.

  • Molecular Formula : C10_{10}H8_{8}N2_2O3_3
  • Molecular Weight : 204.18 g/mol
  • CAS Number : 14663-53-7
  • Boiling Point : 444.6°C at 760 mmHg

This compound functions primarily as a PROTAC (Proteolysis Targeting Chimera) linker, which facilitates the targeted degradation of specific proteins within cells. This mechanism exploits the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach in drug development for diseases such as cancer .

Anticancer Activity

Research has shown that quinazoline derivatives, including this compound, exhibit potent anticancer properties. These compounds are known to inhibit the activity of tyrosine kinases, which play a critical role in tumorigenesis. For instance, quinazoline derivatives have been identified as effective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers .

Antiallergic Activity

In studies involving substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, it was found that certain derivatives exhibited strong antiallergic effects in rat models. The presence of specific substituents significantly enhanced their potency in passive cutaneous anaphylaxis tests .

Nootropic and Antihypoxic Effects

Quinazoline derivatives have also been explored for their nootropic (cognitive enhancement) and antihypoxic (protection against low oxygen levels) activities. These compounds demonstrated a spectrum of psychotropic effects that may surpass traditional medications used for cognitive disorders .

Research Findings and Case Studies

StudyFindings
An S et al., 2018Identified the role of PROTACs in targeted protein degradation, highlighting the effectiveness of this compound as a linker .
PubMed StudyEvaluated various substituted quinazoline derivatives for antiallergic activity; specific modifications led to increased efficacy .
Nature StudyInvestigated antiproliferative effects on cancer cell lines; compounds showed dose-dependent apoptotic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-Oxo-4H-quinazolin-3-yl)-acetic acid derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions or acylation. For example, [2-(2-octadecylcarbamoyl-vinyl)-4-oxo-4H-quinazolin-3-yl]-acetic acid can be synthesized by reacting glycine with a quinazolinone precursor in butanol with water, followed by cyclization using hydrazine hydrate . Alternatively, acylation of potassium 2-[2-methyl-3-(4-oxoquinazolin-3-yl)-aceto]-hydroxamate with aromatic acid chlorides in dioxane yields derivatives, with KCl precipitation indicating reaction completion .

Q. How is the structural integrity of synthesized derivatives validated?

  • Methodological Answer : Characterization employs EI-MS for molecular ion peaks (e.g., m/z: 459.78 [M⁺] for chlorophenyl derivatives) and NMR to confirm substituent positions (e.g., δ 134.86 ppm for aromatic carbons) . Elemental analysis (C, H, N) ensures purity, with deviations <0.3% indicating successful synthesis .

Q. What in vitro models are used to screen anticancer activity?

  • Methodological Answer : Cytotoxicity is evaluated against human cancer cell lines (e.g., MCF-7, HeLa) using dose-response assays. Derivatives like (E)-N-(4-Chlorophenyl)-2-(2-(4-methoxystyryl)-4-oxoquinazolin-3-yl)acetamide show IC₅₀ values in the micromolar range, with mechanisms involving apoptosis induction .

Advanced Research Questions

Q. How do substituents on the quinazolinone core influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl) at the para position enhance cytotoxicity by 30–40% compared to electron-donating groups (e.g., -OCH₃). Steric effects from bulky substituents (e.g., diphenyl) reduce activity due to hindered target binding .

Q. What strategies optimize reaction yields during acylation?

  • Methodological Answer : Yield optimization involves solvent selection (dioxane improves solubility of aromatic acid chlorides) and temperature control (60–80°C minimizes side reactions). Monitoring KCl precipitation ensures stoichiometric completion, achieving yields >75% .

Q. Are there contradictions in reported synthetic methods?

  • Methodological Answer : While uses hydrazine hydrate for cyclization in butanol, employs aromatic acid chlorides in dioxane. The choice depends on substituent compatibility: hydrazine favors six-membered ring formation, while acylation is preferred for aromatic functionalization .

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9(14)5-12-6-11-8-4-2-1-3-7(8)10(12)15/h1-4,6H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBICQPTZBHLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352567
Record name (4-Oxo-4H-quinazolin-3-yl)-acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14663-53-7
Record name 4-Oxo-3(4H)-quinazolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14663-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Oxo-4H-quinazolin-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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